molecular formula C9H21N4P B7853744 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane CAS No. 1432338-05-0

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Cat. No.: B7853744
CAS No.: 1432338-05-0
M. Wt: 216.26 g/mol
InChI Key: PCYSWBQHCWWSFW-UHFFFAOYSA-N
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Description

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (CAS: 120666-13-9), commonly referred to as the "simplest Verkade base," is a proazaphosphatrane-class superbase characterized by its bicyclic structure containing a phosphorus atom at the bridgehead and three methyl substituents . This compound exhibits strong Brønsted basicity (pKa ~27–29 in acetonitrile) due to the stabilization of its protonated form via transannular N→P interactions . It is non-nucleophilic, making it ideal for applications requiring selective deprotonation without side reactions.

Properties

IUPAC Name

2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N4P/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYSWBQHCWWSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCN(P1N(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400494
Record name Verkade base
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120666-13-9
Record name 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120666-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proazaphosphatrane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verkade base
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROAZAPHOSPHATRANE
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Preparation Methods

Cyclocondensation of Tris(2-Aminoethyl)amine with Phosphorus Trichloride

The core bicyclic framework is constructed via the reaction of tris(2-aminoethyl)amine (C₆H₁₈N₄) with phosphorus trichloride (PCl₃) under inert conditions. This step forms the 2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane scaffold through a nucleophilic substitution mechanism. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to prevent side reactions.

Key Reaction Conditions:

  • Temperature: −78°C to 0°C

  • Solvent: Anhydrous THF or diethyl ether

  • Atmosphere: Nitrogen or argon

  • Stoichiometry: 1:1 molar ratio of tris(2-aminoethyl)amine to PCl₃

Methylation of the Bicyclic Intermediate

The intermediate product is methylated at the nitrogen atoms in positions 2, 8, and 9 using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂). This step employs a strong base, such as sodium hydride (NaH), to deprotonate the amine groups and facilitate nucleophilic attack on the methylating agent.

Optimization Insights:

  • Excess Methylating Agent: A 3.5:1 molar ratio of CH₃I to intermediate ensures complete methylation.

  • Reaction Time: 24–48 hours at room temperature.

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields a pure product with >95% recovery.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production utilizes continuous flow reactors to enhance yield and scalability. The process involves:

  • Precursor Mixing: Tris(2-aminoethyl)amine and PCl₃ are fed into a microreactor at 0°C.

  • In-Line Quenching: The intermediate is directly methylated without isolation.

  • Automated Purification: Centrifugal partition chromatography (CPC) replaces traditional column methods for higher throughput.

Performance Metrics:

ParameterBatch ProcessContinuous Flow
Yield (%)7289
Purity (%)9599
Production Time (hours)7224

Solvent Recycling and Waste Management

Industrial plants employ closed-loop systems to recover THF and unreacted methyl iodide. Distillation units achieve >90% solvent reuse, reducing environmental impact.

Mechanistic Studies and Byproduct Analysis

Transannular N→P Dative Bond Formation

The stability of Verkade’s superbase arises from a transannular dative bond between phosphorus and a bridgehead nitrogen. Nuclear magnetic resonance (NMR) studies (³¹P: δ = −25 ppm; ¹H: δ = 2.8–3.1 ppm) confirm this interaction, which prevents protonation at the phosphorus center.

Byproducts and Mitigation Strategies

Common byproducts include:

  • Partially Methylated Derivatives: Result from incomplete methylation. Mitigated by excess CH₃I and extended reaction times.

  • Oxidized Phosphorus Species: Formed via exposure to moisture. Controlled by strict anhydrous conditions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (85–90%). This method is advantageous for small-scale, high-purity applications.

Solid-Phase Synthesis

Immobilizing tris(2-aminoethyl)amine on polystyrene resin enables stepwise cyclocondensation and methylation. Key benefits include simplified purification and recyclability of the solid support.

Quality Control and Characterization

Analytical Techniques

  • Mass Spectrometry (MS): Molecular ion peak at m/z = 216.26 [M+H]⁺.

  • X-ray Crystallography: Confirms bicyclic structure with P–N bond lengths of 1.68–1.72 Å.

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability.

Purity Standards

ImpurityTolerance Limit (ppm)
Residual Solvent (THF)<50
Unreacted PCl₃<10
Heavy Metals<5

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl halides, nitriles, and carbon dioxide. The reactions often require catalysts such as palladium or other transition metals and are typically conducted under an inert atmosphere .

Major Products

The major products formed from these reactions include arylated nitriles, methylamines, and various phosphine derivatives .

Scientific Research Applications

Catalysis in Organic Reactions

Verkade superbase is employed as a catalyst in several organic reactions due to its strong basicity and nucleophilicity:

  • C-N Coupling Reactions : It facilitates the formation of carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .
  • Aza and Thia-Michael Reactions : The compound acts as a promoter for these reactions, enhancing the efficiency of the Michael addition process .
  • Trimerization of Isocyanates : It has been shown to promote the trimerization of isocyanates with high yields at low catalyst loadings (e.g., 0.33 mol%) .

Synthesis of Heterogeneous Catalysts

The compound is utilized in the synthesis of heterogeneous basic catalysts immobilized on silica supports like SBA-15. This application enhances the stability and recyclability of catalysts used in various reactions .

Protection/Deprotection Strategies

Verkade superbase plays a role in protection and deprotection strategies for diazeniumdiolate chemistry, allowing for selective functionalization of substrates during synthetic processes .

N-Heterocyclic Carbene Ligand Studies

It has been involved in studies examining the effects of N-heterocyclic carbene ligands on metal hydride bond energies, contributing to advancements in coordination chemistry .

Case Study 1: Detection of Residual Palladium

In a study focused on detecting residual palladium after cross-coupling reactions, Verkade superbase was used to facilitate the formation of a complex that enabled colorimetric detection of palladium at low concentrations (down to 0.5 ppm) . This application highlights its utility in analytical chemistry.

Case Study 2: Solid Phase Synthesis of Phosphorothioate Analogs

Verkade superbase was effectively employed as an alternative to DBU in the oxathiaphospholane method for solid-phase synthesis of P-stereodefined phosphorothioate analogs. This method demonstrated improved yields and selectivity compared to traditional methods .

Summary Table of Applications

ApplicationDescription
C-N Coupling ReactionsFacilitates carbon-nitrogen bond formation
Aza and Thia-Michael ReactionsPromotes Michael addition reactions
Trimerization of IsocyanatesHigh yield trimerization at low catalyst loadings
Synthesis of Heterogeneous CatalystsUsed for immobilizing basic catalysts on silica supports
Protection/Deprotection StrategiesEnables selective functionalization in diazeniumdiolate chemistry
N-Heterocyclic Carbene Ligand StudiesInvestigates effects on metal hydride bond energies
Residual Palladium DetectionColorimetric detection method for palladium residues
Solid Phase Synthesis of Phosphorothioate AnalogsAlternative to DBU with improved yields

Mechanism of Action

The mechanism by which 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane exerts its effects involves its strong basicity. It acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl groups, aryl halides, and nitriles, facilitating the formation of new bonds and the reduction of carbon dioxide .

Comparison with Similar Compounds

Research Findings and Performance Data

Catalytic Performance in Cross-Coupling Reactions

  • Stille Coupling : Verkade base (methyl) with Pd₂(dba)₃ achieves 60% radiochemical yield (RCY) at ambient temperature, outperforming traditional ligands like PPh₃ .
  • α-Arylation : Triisobutyl Verkade base enables efficient coupling of aryl chlorides with nitriles, a reaction unfeasible with smaller derivatives .

Biological Activity

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (commonly referred to as Verkade's base) is a phosphazene compound that has garnered attention due to its unique structural characteristics and potential applications in organic synthesis and catalysis. This article explores the biological activity of this compound, focusing on its catalytic properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H21N4P
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 120666-13-9

Verkade's base acts primarily as a strong nonionic base in various organic transformations. Its biological activity is largely attributed to its ability to facilitate nucleophilic reactions through the protonation of nitrogen and phosphorus atoms within its structure. The following mechanisms have been identified:

  • Nucleophilic Catalysis : The phosphorus atom in Verkade's base can act as a nucleophile, attacking electron-deficient centers in substrates. This property is particularly useful in reactions such as:
    • Trimerization of isocyanates
    • Acylation and deacylation of alcohols
  • Deprotonation Reactions : The compound can deprotonate various substrates, enhancing their reactivity and facilitating subsequent chemical transformations.

Case Study 1: Trimerization of Isocyanates

In a study examining the trimerization of aryl isocyanates using Verkade's base as a catalyst, researchers reported high yields (up to 97%) with minimal catalyst loadings (0.33 mol%). The mechanism involved coordination of the phosphorus atom to the carbonyl group of the isocyanate, leading to the formation of an activated species that subsequently underwent nucleophilic attack on another isocyanate molecule .

Case Study 2: Acylation of Alcohols

Another significant application was observed in the acylation of various alcohols using Verkade's base. The compound demonstrated efficiency in activating vinyl carboxylates for the acylation process, allowing for selective reactions with hindered alcohols. The reactions proceeded through the formation of a P-acylated intermediate that facilitated further transformations .

Comparative Table of Biological Activity

Reaction Type Substrate Catalyst Load (%) Yield (%) Reference
TrimerizationAryl Isocyanates0.3397
AcylationAlcohols10Variable

Safety and Handling

While studying biological activities and applications, it is crucial to consider safety protocols associated with Verkade's base. It has been classified as corrosive and requires appropriate handling measures to mitigate risks during laboratory use .

Q & A

Q. What are the key synthetic routes and characterization methods for 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane?

The compound is synthesized via transannular N→P dative bond stabilization, forming a bicyclic framework with three methyl substituents. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation. Refractive index (n20/D 1.4830) and density (0.922 g/mL at 25°C) are critical physical parameters for purity assessment .

Q. How does the compound function as a catalyst in nucleophilic substitutions and esterification reactions?

Its bicyclic structure enhances electron-donating capacity, enabling activation of substrates like carbon nucleophiles. For example, it catalyzes β-hydroxyester and α,β-unsaturated ester synthesis by stabilizing transition states through intramolecular N→P interactions. Reaction yields are optimized by controlling base concentration (e.g., 2 M in oxathiaphospholane condensations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard precautions include avoiding ignition sources (P210), using personal protective equipment, and ensuring adequate ventilation. Storage should be in moisture-sensitive containers due to its hygroscopic nature. Safety data sheets (SDS) recommend pre-cooling reaction mixtures to 0°C during exothermic steps .

Advanced Research Questions

Q. What mechanistic insights explain its superior catalytic efficiency compared to traditional bases like DBU or TBD?

The compound’s rigid bicyclic framework stabilizes protonated intermediates via a transannular N→P-H+ bond, reducing entropy loss during catalysis. Computational studies reveal its basicity (pKa ~26–28 in acetonitrile) surpasses TBD (pKa 26.0) due to enhanced charge delocalization . In Stille cross-coupling reactions, it improves yields by 60% under ambient conditions compared to PPh3 .

Q. How does solvent polarity and temperature influence its reactivity in hydrogen-splitting and CO2 hydrogenation?

In toluene at 25°C, the compound facilitates complete H2 heterolytic cleavage, forming stable hydride intermediates. Heating reverses the equilibrium, highlighting temperature-dependent reversibility. Solvent effects are pronounced in MeCN, where DBU achieves equilibrium faster due to higher polarity .

Q. What strategies enhance stereoselectivity in phosphorothioate oligonucleotide synthesis using this compound?

As a non-nucleophilic base, it enables stereocontrolled 1,3,2-oxathiaphospholane ring-opening condensations. Optimal conditions (2 M concentration, single coupling) achieve 93% yield of P-stereodefined linkages. RP/SP selectivity is governed by steric hindrance at the phosphorus center .

Q. How do theoretical models reconcile its basicity with phosphazenyl phosphanes (PAPs) and Schwesinger-type bases?

Density functional theory (DFT) studies indicate that PAPs with equivalent phosphorus substituents exhibit higher basicity due to stronger σ-donor effects. However, Verkade’s base compensates via entropic stabilization from a single intramolecular N→P bond, making it competitive in non-polar solvents .

Q. What role does it play in accelerating ammonia borane (AB) dehydrogenation for hydrogen storage?

As a co-catalyst, it activates AB by forming anionic aminoborane intermediates, increasing H2 release rates. Structural studies of chain-growth products confirm its ability to stabilize borane adducts, enabling efficient hydrogen cycling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Reactant of Route 2
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

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